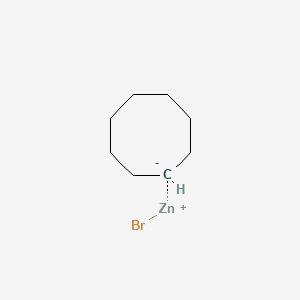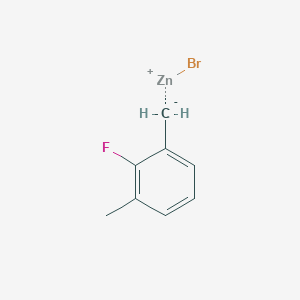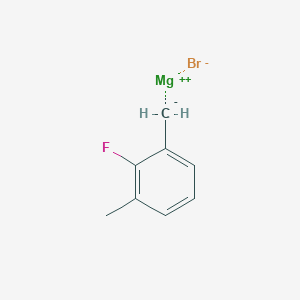
2-Chlorophenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenylzinc bromide is an organozinc compound that serves as a versatile reagent in organic synthesis. It is particularly valued for its role as a nucleophile in various chemical reactions, making it a useful tool in the synthesis of complex organic molecules.
Vorbereitungsmethoden
2-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically requires the presence of a catalyst, such as lithium chloride, to facilitate the formation of the organozinc compound .
Analyse Chemischer Reaktionen
2-Chlorophenylzinc bromide undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in a target molecule.
Coupling Reactions: It participates in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chlorophenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Medicinal Chemistry: It plays a role in the synthesis of active pharmaceutical ingredients, such as clopidogrel and ticlopidine, which are used as antiplatelet agents.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Chlorophenylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in target molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its effectiveness in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenylzinc bromide can be compared to other organozinc compounds, such as phenylzinc bromide and 4-chlorophenylzinc bromide. While these compounds share similar nucleophilic properties, this compound is unique in its ability to participate in specific reactions, such as the Mannich-related multicomponent synthesis of clopidogrel and ticlopidine .
Eigenschaften
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDPCCTNVIWLC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














